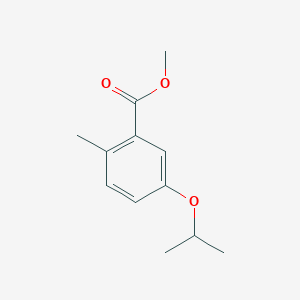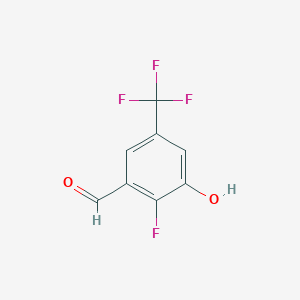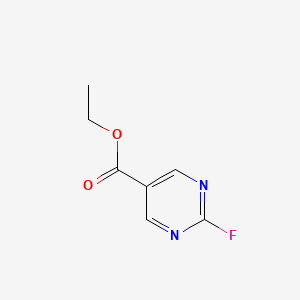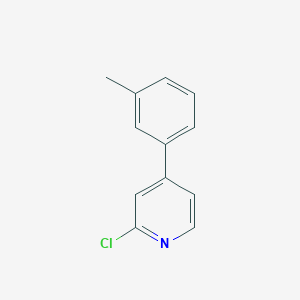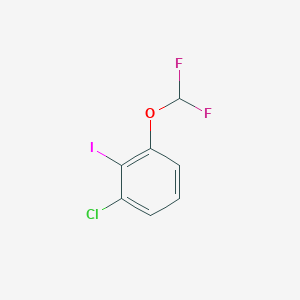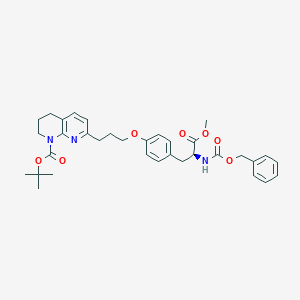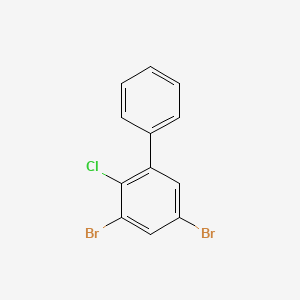
3,5-Dibromo-2-chloro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 3 and 5 positions and one chlorine atom at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 2-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-chloro-1,1’-biphenyl may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states and halogenation patterns .
Aplicaciones Científicas De Investigación
3,5-Dibromo-2-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to halogenated biphenyls and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-chloro-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its reactivity and ability to participate in various chemical processes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-1,1’-biphenyl
- 2,2’-Dibromo-1,1’-biphenyl
- 3,5-Dichloro-1,1’-biphenyl
- 2,3,5-Tribromo-1,1’-biphenyl
Uniqueness
3,5-Dibromo-2-chloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl core. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The combination of bromine and chlorine atoms enhances its potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H7Br2Cl |
|---|---|
Peso molecular |
346.44 g/mol |
Nombre IUPAC |
1,5-dibromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
ANIOSRNIFZHGLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)

